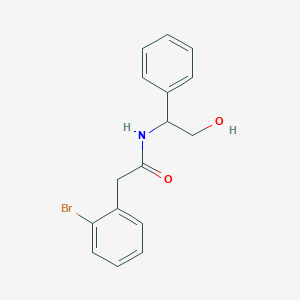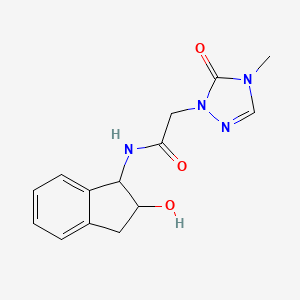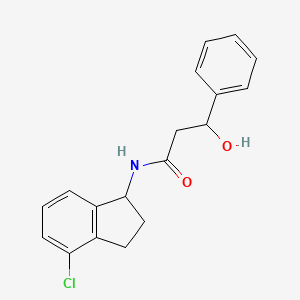![molecular formula C14H24N4O2 B6637753 1-(1-Tert-butylpyrazol-4-yl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6637753.png)
1-(1-Tert-butylpyrazol-4-yl)-3-[(1-hydroxycyclopentyl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Tert-butylpyrazol-4-yl)-3-[(1-hydroxycyclopentyl)methyl]urea, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the Bruton's tyrosine kinase (BTK) enzyme, which plays a crucial role in the survival and proliferation of cancer cells. TAK-659 has shown promising results in preclinical studies, making it a potential candidate for the development of new cancer therapies.
Mécanisme D'action
1-(1-Tert-butylpyrazol-4-yl)-3-[(1-hydroxycyclopentyl)methyl]urea is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the survival and proliferation of cancer cells. TAK-659 binds to the active site of this compound and inhibits its activity, leading to the disruption of the BCR signaling pathway. This, in turn, leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. It inhibits this compound activity, leading to the suppression of cancer cell growth and proliferation. Additionally, TAK-659 has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for use in lab experiments. It is a potent and selective inhibitor of 1-(1-Tert-butylpyrazol-4-yl)-3-[(1-hydroxycyclopentyl)methyl]urea, making it an ideal tool for studying the BCR signaling pathway and its role in cancer. Additionally, TAK-659 has been shown to enhance the efficacy of other cancer therapies, making it a useful tool for combination studies. However, TAK-659 has some limitations, including its low solubility and potential off-target effects.
Orientations Futures
There are several future directions for the study of TAK-659. One potential direction is the development of new cancer therapies that incorporate TAK-659 as a component. Additionally, further studies are needed to determine the optimal dosing and scheduling of TAK-659 for use in cancer therapy. Finally, the potential off-target effects of TAK-659 need to be further investigated to ensure its safety and efficacy in clinical settings.
Conclusion:
In conclusion, TAK-659 is a small molecule inhibitor that has shown promising results in preclinical studies for its potential use in the treatment of various types of cancer. It inhibits 1-(1-Tert-butylpyrazol-4-yl)-3-[(1-hydroxycyclopentyl)methyl]urea activity, leading to the suppression of cancer cell growth and proliferation. TAK-659 has several advantages for use in lab experiments, but also has some limitations. Further studies are needed to determine the optimal use of TAK-659 in cancer therapy and to ensure its safety and efficacy in clinical settings.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, starting with the reaction of 1-tert-butyl-3-(4-pyrazolyl)urea with 1-bromo-2-chloroethane to form 1-(1-tert-butylpyrazol-4-yl)-3-chloro-2-(chloromethyl)propane. This intermediate is then reacted with 1-hydroxycyclopentylmethylamine to yield the final product, TAK-659.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that TAK-659 inhibits 1-(1-Tert-butylpyrazol-4-yl)-3-[(1-hydroxycyclopentyl)methyl]urea activity, which leads to the suppression of cancer cell growth and proliferation. Additionally, TAK-659 has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.
Propriétés
IUPAC Name |
1-(1-tert-butylpyrazol-4-yl)-3-[(1-hydroxycyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2/c1-13(2,3)18-9-11(8-16-18)17-12(19)15-10-14(20)6-4-5-7-14/h8-9,20H,4-7,10H2,1-3H3,(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXBURUTYLLDAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)NC(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-hydroxy-1-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6637673.png)



![[1-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6637704.png)

![3-[(8-Tricyclo[5.2.1.02,6]decanylamino)methyl]thiolan-3-ol](/img/structure/B6637716.png)
![1-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-3-[(1-hydroxycyclobutyl)methyl]urea](/img/structure/B6637719.png)
![N-(2-cyanoethyl)-3-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]-N-methylpropanamide](/img/structure/B6637732.png)

![4-(2,3,4,5,7,8,9,10-Octahydrobenzo[h][1]benzoxepin-5-ylamino)cyclohexan-1-ol](/img/structure/B6637759.png)

![4-[(7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B6637770.png)
![1-[3-(Furan-2-ylmethylamino)pyridin-2-yl]piperidin-4-ol](/img/structure/B6637777.png)